N,N'-(Ethane-1,2-diyl)bis(N-mesitylpiperidine-1-carbothioamide)
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Description
N,N’-(Ethane-1,2-diyl)bis(N-mesitylpiperidine-1-carbothioamide) is a complex organic compound characterized by its unique structure, which includes two mesitylpiperidine-1-carbothioamide groups linked by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-mesitylpiperidine-1-carbothioamide) typically involves the reaction of mesitylpiperidine-1-carbothioamide with ethane-1,2-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Properties
Molecular Formula |
C32H46N4S2 |
---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)-N-[2-[2,4,6-trimethyl-N-(piperidine-1-carbothioyl)anilino]ethyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C32H46N4S2/c1-23-19-25(3)29(26(4)20-23)35(31(37)33-13-9-7-10-14-33)17-18-36(32(38)34-15-11-8-12-16-34)30-27(5)21-24(2)22-28(30)6/h19-22H,7-18H2,1-6H3 |
InChI Key |
RGJDSGLXFILYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CCN(C2=C(C=C(C=C2C)C)C)C(=S)N3CCCCC3)C(=S)N4CCCCC4)C |
Origin of Product |
United States |
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